3-Fluorobenzotrichloride
Overview
Description
3-Fluorobenzotrichloride, also known as 1-fluoro-3-(trichloromethyl)benzene, is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzotrichloride where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
3-Fluorobenzotrichloride is a complex organic compound with the molecular formula C7H4Cl3F A similar compound, 3-fluoro-l-tyrosine, targets the protein superoxide dismutase [mn], mitochondrial .
Biochemical Pathways
It is known that fluorinated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s boiling point is119-120°C , which may influence its absorption and distribution. The strength of the carbon-fluorine bond in fluorinated compounds often confers stability, suggesting that this compound may be resistant to metabolic breakdown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, given its specific boiling point . Additionally, the compound should be prevented from entering drains, indicating that it may have environmental implications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzotrichloride can be synthesized from 3-fluorobenzotrifluoride through a chlorination reaction. The reaction typically involves the use of iron(III) chloride and boron trichloride as catalysts in a solvent such as nitromethane or dichloromethane. The reaction is carried out at a temperature of around 30°C for approximately 16 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form 3-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: Lithium aluminum hydride is a commonly used reducing agent.
Oxidation Reactions: Potassium permanganate is frequently used as an oxidizing agent.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction Reactions: The major product is 3-fluorotoluene.
Oxidation Reactions: The major product is 3-fluorobenzoic acid.
Scientific Research Applications
3-Fluorobenzotrichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzotrifluoride: This compound has a bromine and a chlorine atom on the benzene ring along with a trifluoromethyl group
Uniqueness
3-Fluorobenzotrichloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also influences the compound’s electronic properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-fluoro-3-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYPYSADXRJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193138 | |
Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-77-4 | |
Record name | 1-Fluoro-3-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-fluoro-α,α,α-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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